molecular formula C11H17N3O2 B7053170 2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide

2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide

Cat. No.: B7053170
M. Wt: 223.27 g/mol
InChI Key: GUOBJSIDFQWWDQ-UHFFFAOYSA-N
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Description

2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide is a chemical compound with a complex structure that includes a dimethylamino group, an ethyl group, and a pyridinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 1-ethyl-6-oxopyridine-3-carboxylic acid with dimethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives where the dimethylamino group is replaced by other functional groups.

Scientific Research Applications

2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinone moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-N-(1-methyl-6-oxopyridin-3-yl)acetamide
  • 2-(dimethylamino)-N-(1-ethyl-5-oxopyridin-3-yl)acetamide
  • 2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-4-yl)acetamide

Uniqueness

2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide is unique due to the specific positioning of the ethyl and dimethylamino groups, which can influence its chemical reactivity and biological activity. The presence of the 6-oxopyridin-3-yl moiety also contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

2-(dimethylamino)-N-(1-ethyl-6-oxopyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-4-14-7-9(5-6-11(14)16)12-10(15)8-13(2)3/h5-7H,4,8H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOBJSIDFQWWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)NC(=O)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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